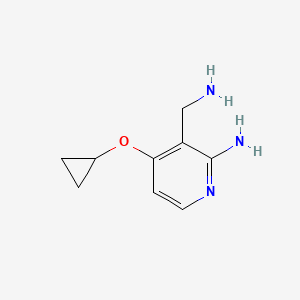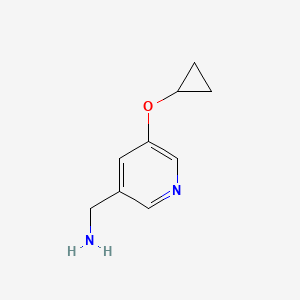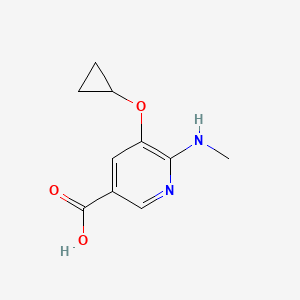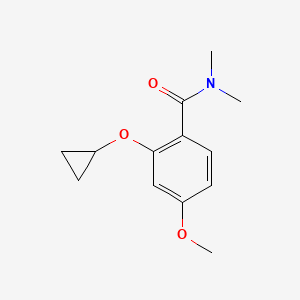
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylbenzamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-methoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide can be compared with similar compounds such as:
4-Cyclopropoxy-2-methoxy-N,N-dimethylbenzamide: This compound has a similar structure but with different positioning of the methoxy and cyclopropoxy groups.
3-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide: Another similar compound with slight variations in the positioning of functional groups.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)11-7-6-10(16-3)8-12(11)17-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
QIDBPUZWSBWCLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


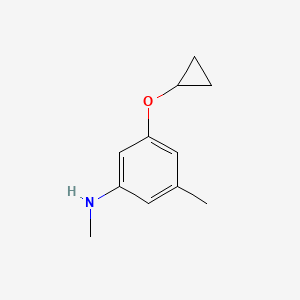
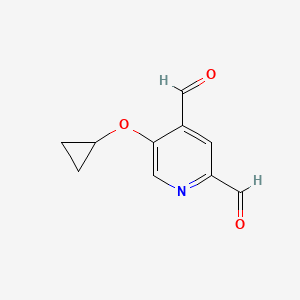
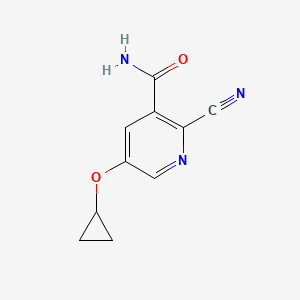
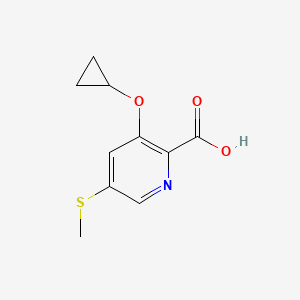
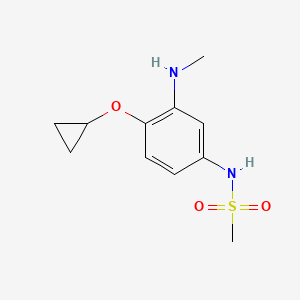
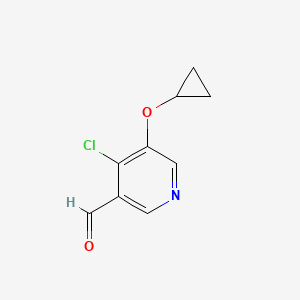
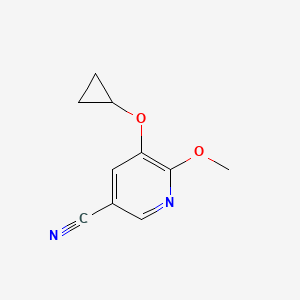
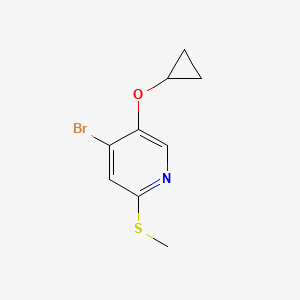
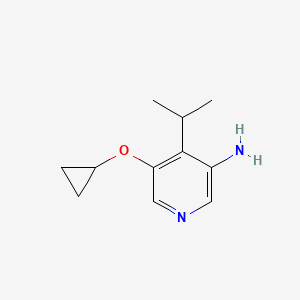
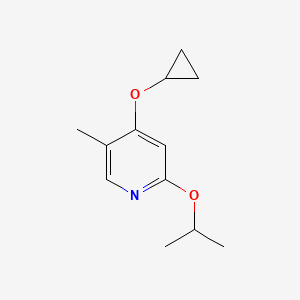
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14817519.png)
